tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the protection of the hydroxyl group followed by the introduction of the azidomethyl group. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific applicationThe hydroxyl and tert-butyl ester groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the azide group, making it less reactive in click chemistry.
Tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains an amine group instead of an azide, leading to different reactivity and applications.
Uniqueness
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C10H18N4O3 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
QWIHXIKBPWFJJM-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN=[N+]=[N-])O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.